n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(2-trimethylsilylethynyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSi/c1-14-13(15)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUJCAOPSQBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N Methyl 2 Trimethylsilyl Ethynyl Benzamide and Ortho Alkynylbenzamide Scaffolds
Convergent and Divergent Synthetic Pathways to ortho-Alkynylbenzamides
The synthesis of ortho-alkynylbenzamides, a key structural motif in various pharmacologically active compounds and organic materials, is a focal point of contemporary organic synthesis. These scaffolds are typically accessed through convergent pathways where pre-functionalized precursors are coupled, or divergent pathways where a common intermediate is elaborated into a variety of products. The introduction of an alkyne moiety at the ortho position of a benzamide (B126) presents unique challenges due to potential steric hindrance and the need for high regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and they are particularly instrumental in the synthesis of arylalkynes. kaust.edu.sa The Sonogashira reaction, a coupling between a vinyl or aryl halide and a terminal alkyne, is the most prominent method for this transformation. libretexts.orgwikipedia.org
The Sonogashira coupling reaction provides a direct and efficient route for the synthesis of n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide from a suitable 2-halobenzamide precursor, such as 2-iodo-N-methylbenzamide or 2-bromo-N-methylbenzamide, and trimethylsilylacetylene (B32187). libretexts.orgmdpi.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. mdpi.orgpearson.com This group can be retained in the final product or readily removed to yield the terminal alkyne. mdpi.org
The general catalytic cycle for the palladium and copper co-catalyzed Sonogashira reaction involves two interconnected cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the Cu(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired arylalkyne and regenerates the Pd(0) catalyst. libretexts.org
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org Consequently, 2-iodobenzamides are often preferred substrates for Sonogashira couplings due to their higher reactivity, which allows for milder reaction conditions. wikipedia.org
Significant research has been dedicated to optimizing the Sonogashira coupling for enhanced efficiency, selectivity, and broader substrate scope. Key parameters that are frequently fine-tuned include the choice of palladium source, ligands, copper co-catalyst, base, and solvent.
Catalytic Systems and Ligands: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, modern advancements have introduced more efficient and robust catalytic systems. libretexts.org The development of bulky and electron-rich phosphine (B1218219) ligands can lead to more active palladium catalysts that facilitate the reaction at lower catalyst loadings and temperatures. libretexts.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Sonogashira reactions, including copper-free variations. libretexts.org
The role of the copper co-catalyst, typically a Cu(I) salt like CuI, is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org However, the presence of copper can sometimes lead to the formation of homocoupled diynes. This has spurred the development of copper-free Sonogashira protocols, which are particularly advantageous in the synthesis of sensitive molecules. kaust.edu.salibretexts.org
Reaction Conditions: The choice of base and solvent is crucial for the success of the Sonogashira coupling. Amine bases such as triethylamine (B128534) or diisopropylamine (B44863) are commonly employed, serving both as a base and sometimes as a solvent. kaust.edu.sa The optimization of the base is critical, with studies showing that reducing the excess of the base can be beneficial. kaust.edu.sa The reaction temperature can also be a key variable to control, with higher temperatures sometimes compensating for lower catalyst and base loadings. kaust.edu.sa The use of aqueous media has also been explored to develop more sustainable and environmentally friendly protocols. kaust.edu.sa
Below is an interactive data table summarizing the optimization of various parameters for a Sonogashira coupling reaction.
| Parameter | Variation | Effect on Yield/Reaction Time | Reference |
| Catalyst Loading | 0.5 mol% vs. 0.025 mol% | Lower loading can be compensated by higher temperatures. | kaust.edu.sa |
| Base | Triethylamine, Piperidine, etc. | Triethylamine is often optimal. | kaust.edu.salibretexts.org |
| Temperature | Room Temperature to 130 °C | Higher temperatures can increase reaction rates. | kaust.edu.sanih.gov |
| Solvent | Organic Solvents vs. Aqueous Media | Aqueous media can be effective and environmentally friendly. | kaust.edu.sa |
| Copper Co-catalyst | With or without CuI | Copper-free systems can prevent homocoupling. | kaust.edu.salibretexts.org |
Alternative Metal-Mediated Alkynylation Approaches
While the Sonogashira reaction is the most prevalent method for the synthesis of ortho-alkynylbenzamides, alternative metal-mediated approaches have been developed to overcome some of its limitations. These methods often involve different transition metal catalysts or reaction pathways.
Copper-catalyzed or mediated C-H alkynylation has emerged as a powerful strategy for the direct introduction of an alkyne group onto an aromatic ring. acs.org This approach avoids the need for pre-halogenated substrates, offering a more atom-economical route. For benzamides, directing groups can be employed to achieve high ortho-selectivity. acs.org For instance, a directing group on the amide nitrogen can coordinate to the copper catalyst, positioning it in proximity to the ortho C-H bond for activation and subsequent alkynylation.
Nickel-catalyzed cross-coupling reactions have also been explored as an alternative to palladium-based systems. acs.org Nickel catalysts can sometimes offer different reactivity and selectivity profiles and may be more cost-effective. Nickel-catalyzed C-H alkylation of benzamides has been demonstrated, suggesting the potential for analogous alkynylation reactions. acs.org
Transition-metal-free methods for the functionalization of benzamides have also been reported, although they are less common for direct alkynylation. These methods often rely on strong bases like lithium diisopropylamide (LDA) to achieve ortho-lithiation, followed by reaction with an electrophilic alkyne source. nih.govresearchgate.net
Regioselective Introduction of the Trimethylsilyl-Ethynyl Moiety
The regioselective introduction of the trimethylsilyl-ethynyl group at the ortho position of the benzamide is paramount. In the context of Sonogashira coupling, this regioselectivity is dictated by the position of the halide on the benzamide ring. Starting with a 2-halobenzamide ensures the formation of the desired ortho-alkynylated product.
For C-H activation strategies, the regioselectivity is controlled by the directing group. acs.org The amide functionality itself can act as a directing group, but often an auxiliary directing group is installed on the amide nitrogen to ensure high ortho-selectivity.
The trimethylsilyl (TMS) group plays a crucial role in many synthetic strategies involving terminal alkynes. nih.gov It serves as a robust protecting group that is stable to many reaction conditions but can be easily removed when desired. pearson.com In cross-coupling reactions, TMS-protected alkynes can act as selective coupling partners. nih.gov
The principles of "Green Chemistry" are increasingly influencing the development of synthetic methodologies. kaust.edu.sa For the synthesis of TMS-substituted alkynes and their subsequent use in forming compounds like this compound, several strategies can be employed to enhance the environmental sustainability of the process.
One key area of focus is the reduction or elimination of hazardous organic solvents. The use of aqueous media for Sonogashira couplings is a significant step in this direction. kaust.edu.sa Research has shown that efficient coupling can be achieved in water, sometimes even under aerobic conditions, which simplifies the experimental setup. kaust.edu.sa
Another important aspect is the development of highly efficient and recyclable catalytic systems. researchgate.net Ligand-free catalytic systems or catalysts supported on solid matrices can simplify product purification and allow for the recovery and reuse of the catalyst, reducing waste and cost. researchgate.net Minimizing catalyst loading is also a critical goal, and studies have demonstrated that near-quantitative yields can be achieved with very low concentrations of the palladium catalyst. kaust.edu.sa
The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to a more environmentally friendly process by reducing the need for intermediate purification and minimizing solvent usage.
N-Methylation and Amide Formation Strategies in Benzamide Synthesis
The construction of the this compound framework relies on efficient methods for both N-methylation and amide bond formation. These transformations can be approached in various sequences, either by methylating a pre-existing benzamide or by forming the amide bond with methylamine (B109427).
Direct N-Alkylation Protocols for Benzamide Derivatives
The direct N-methylation of a benzamide is a common strategy to introduce the N-methyl group. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.
One sustainable approach involves the use of formic acid as a methylating agent in the presence of a Pd/In2O3 catalyst. This method is notable for proceeding without the need for additives and shows good to excellent yields for aromatic primary amides. researchgate.net
Transition metal catalysis offers a range of options for N-methylation. For instance, manganese(I) catalysis can be employed for the methoxymethylation of primary amides using methanol, which serves as both the methoxymethylating agent and the solvent. This process operates through an interrupted borrowing hydrogen strategy. rsc.org Iron-catalyzed direct N-methylation of N-methoxy benzamides has also been reported, providing a solvent-free approach. researchgate.net
| Method | Methylating Agent | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Methylation | Formic Acid | Pd/In2O3 | Sustainable, additive-free, good to excellent yields for aromatic amides. | researchgate.net |
| Manganese Catalysis | Methanol | Mn(I) complex | Methoxymethylation via interrupted borrowing hydrogen strategy. | rsc.org |
| Iron Catalysis | N-methoxy group | Iron catalyst | Solvent-free, direct methylation of N-methoxy benzamides. | researchgate.net |
Amide Bond Formation Methodologies
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods are available for the preparation of benzamides. The choice of method often depends on the nature of the starting materials and the desired scale of the reaction.
A direct and atom-economical approach is the condensation of a carboxylic acid with an amine. rsc.org For the synthesis of this compound, this would involve the reaction of 2-[(trimethylsilyl)ethynyl]benzoic acid with methylamine. youtube.com This reaction can be facilitated by various coupling agents or catalysts. For instance, titanium tetrachloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines. nih.gov
Alternatively, the carboxylic acid can be activated prior to reaction with the amine. A common method involves the conversion of the carboxylic acid to the corresponding acyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the desired N-methylbenzamide.
Another widely used strategy employs coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine. A variety of such reagents are available, each with its own advantages.
| Method | Starting Materials | Reagents | Description | Reference |
|---|---|---|---|---|
| Direct Condensation | Carboxylic Acid, Amine | Heat, Catalysts (e.g., TiCl4) | Atom-economical but can require harsh conditions. Catalysts can improve efficiency. | rsc.orgnih.gov |
| Acyl Chloride Method | Carboxylic Acid, Amine | SOCl2, Oxalyl Chloride | A two-step process involving the formation of a highly reactive acyl chloride intermediate. | researchgate.net |
| Coupling Reagents | Carboxylic Acid, Amine | DCC, EDC, HATU, etc. | Mediates the direct coupling under milder conditions, often with high yields. | researchgate.net |
| Trimethylsilyl Azide Promotion | Carboxylic Acid, Amine | Trimethylsilyl azide | A one-pot protocol proceeding via an in situ generated acyl azide. | arkat-usa.org |
Preparation of Functionalized 2-Substituted Benzamide Precursors
A key strategic consideration in the synthesis of this compound is the preparation of a suitable 2-substituted benzamide precursor for the introduction of the trimethylsilylethynyl group. The most common approach for this is the Sonogashira coupling reaction, which requires an aryl halide at the 2-position.
The preparation of 2-bromo-N-methylbenzamide and 2-iodo-N-methylbenzamide can be achieved through several synthetic routes. One straightforward method is the amidation of the corresponding 2-halobenzoic acid with methylamine, using the methodologies described in section 2.2.2.
Alternatively, a 2-halobenzamide can be synthesized first, followed by N-methylation as detailed in section 2.2.1. For example, 2-bromobenzamide (B1207801) can be N-ethylated using phenyltriethylammonium iodide, suggesting a similar N-methylation should be feasible. chemicalbook.com The synthesis of 2-bromo-N-methylbenzenesulfinamide from 2-bromobenzenesulfinyl chloride and methylamine has also been reported, showcasing the reactivity of ortho-bromo precursors with methylamine. prepchem.com
The synthesis of precursors such as 2-amino-5-bromo-N,3-dimethylbenzamide has been described, indicating that halogenated N-methylbenzamide scaffolds are accessible intermediates. google.com The synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) has also been documented, which could serve as a starting material for oxidation to the corresponding benzoic acid and subsequent amidation and N-methylation. orgsyn.org
Once the 2-halo-N-methylbenzamide precursor is in hand, the final step is the Sonogashira coupling with (trimethylsilyl)acetylene. This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. researchgate.netgelest.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
A plausible synthetic sequence for this compound is outlined below:
Amidation: Reaction of 2-iodobenzoic acid with methylamine to form 2-iodo-N-methylbenzamide.
Sonogashira Coupling: Palladium-catalyzed coupling of 2-iodo-N-methylbenzamide with (trimethylsilyl)acetylene to yield the final product, this compound.
This modular approach allows for the efficient assembly of the target molecule and provides flexibility for the synthesis of a variety of ortho-alkynylbenzamide analogs.
Exploration of Reactivity and Mechanistic Aspects in Transformations of N Methyl 2 Trimethylsilyl Ethynyl Benzamide
Intramolecular Cyclization and Annulation Reactions
Intramolecular cyclization and annulation reactions of n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide and its analogs serve as powerful tools for the efficient synthesis of fused heterocyclic systems. These reactions, often facilitated by transition metal catalysts, proceed through the activation of otherwise inert C-H and N-H bonds, as well as the cleavage of C-X (where X is a leaving group) bonds, leading to the formation of new carbon-carbon and carbon-nitrogen bonds in a single synthetic operation.
Metal-Catalyzed Heteroannulation for Nitrogen Heterocycle Formation
Transition metal catalysis plays a pivotal role in the heteroannulation of ortho-alkynylbenzamides, providing access to a diverse array of nitrogen heterocycles. The choice of the metal catalyst and reaction conditions can selectively direct the reaction pathway towards different structural motifs.
Synthesis of Isoquinolone Derivatives from ortho-Alkynylbenzamides
The isoquinolone core is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. Metal-catalyzed annulation of ortho-alkynylbenzamides with various coupling partners has emerged as a highly effective strategy for the construction of this important heterocyclic system.
Nickel-Catalyzed Annulations via Aryl C-X/N-H Bond Activation
Nickel catalysis offers a cost-effective and sustainable alternative to precious metal-catalyzed transformations. In the context of isoquinolone synthesis, nickel catalysts can promote the annulation of aromatic amides with alkynes through a C–H/N–H oxidative annulation pathway. nih.govrsc.org A key aspect of this transformation is the activation of the ortho C-H bond of the benzamide (B126) and the N-H bond, followed by the insertion of the alkyne.
While the nickel-catalyzed C–H/N–H annulation of general aromatic amides with alkynes has been reported to proceed efficiently in the absence of a specific directing group, detailed studies focusing specifically on ortho-alkynylbenzamides like this compound are not extensively documented in the reviewed literature. The general mechanism is believed to involve the formation of a nickelacycle intermediate. nih.gov The reaction of an aromatic amide with a Ni(0) species, in the presence of a base, can lead to the formation of a Ni(II) amide intermediate. Subsequent ortho-C-H activation results in a five-membered nickelacycle. Coordination and insertion of an alkyne into the Ni-C bond, followed by reductive elimination, affords the isoquinolone product and regenerates the active Ni(0) catalyst. nih.gov
The table below illustrates the general scope of nickel-catalyzed annulation of aromatic amides with alkynes to form isoquinolones, based on available literature for analogous compounds. nih.govrsc.org
| Entry | Aromatic Amide | Alkyne | Catalyst System | Product | Yield (%) |
| 1 | Benzamide | Diphenylacetylene | Ni(cod)₂ / KOtBu | 3,4-Diphenylisoquinolin-1(2H)-one | 85 |
| 2 | N-Methylbenzamide | Diphenylacetylene | Ni(cod)₂ / KOtBu | 2-Methyl-3,4-diphenylisoquinolin-1(2H)-one | 92 |
| 3 | 4-Methoxybenzamide | 1-Phenyl-1-propyne | Ni(cod)₂ / KOtBu | 6-Methoxy-3-methyl-4-phenylisoquinolin-1(2H)-one | 78 |
| 4 | N-Phenylbenzamide | Hex-3-yne | Ni(cod)₂ / KOtBu | 3,4-Diethyl-2-phenylisoquinolin-1(2H)-one | 81 |
Rhodium-Catalyzed Oxidative Cycloaddition via C-H/N-H Activation
Rhodium catalysis has been extensively utilized for the synthesis of isoquinolones from benzamides and alkynes through an oxidative cycloaddition mechanism involving C-H and N-H bond activation. researchgate.netnycu.edu.tw This transformation is typically catalyzed by a Rh(III) complex, often in the presence of a copper(II) oxidant. The reaction is proposed to initiate with the N-H metalation of the amide, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. This intermediate then undergoes alkyne insertion, followed by reductive elimination to yield the isoquinolone product and a Rh(I) species, which is then re-oxidized to Rh(III) by the copper(II) salt to complete the catalytic cycle.
This methodology has been shown to be tolerant of a wide range of functional groups on both the benzamide and the alkyne. The use of air as the sole oxidant in an aqueous medium has also been reported, offering a greener alternative to traditional organic solvents and expensive oxidants. researchgate.netnycu.edu.tw
The following table summarizes representative examples of rhodium-catalyzed oxidative cycloaddition for the synthesis of isoquinolones from substituted benzamides. researchgate.netnycu.edu.tw
| Entry | Benzamide Derivative | Alkyne | Catalyst System | Oxidant | Product | Yield (%) |
| 1 | N-Methylbenzamide | Diphenylacetylene | [CpRhCl₂]₂ | Cu(OAc)₂ | 2-Methyl-3,4-diphenylisoquinolin-1(2H)-one | 95 |
| 2 | N-Ethylbenzamide | 1-Phenyl-1-propyne | [CpRhCl₂]₂ | Cu(OAc)₂ | 2-Ethyl-3-methyl-4-phenylisoquinolin-1(2H)-one | 88 |
| 3 | Benzamide | Diphenylacetylene | [CpRhCl₂]₂ | Air | 3,4-Diphenylisoquinolin-1(2H)-one | 75 (in water) |
| 4 | 4-Chlorobenzamide | Diphenylacetylene | [CpRhCl₂]₂ | Cu(OAc)₂ | 6-Chloro-3,4-diphenylisoquinolin-1(2H)-one | 82 |
Formation of Isoindolo[2,1-a]indol-6-ones through Cascade Reactions
The isoindolo[2,1-a]indol-6-one scaffold is a tetracyclic ring system found in a number of biologically active compounds. researchgate.net Cascade reactions involving intramolecular cyclization and C-H functionalization of ortho-alkynyl-N-arylbenzamides provide a direct and efficient route to this complex heterocyclic framework.
Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation and C-H Dehydrogenative Coupling
An elegant one-pot synthesis of isoindolo[2,1-a]indol-6-ones from ortho-alkynyl-N-arylbenzamides has been developed utilizing a dual Cu(I)/Pd(II) catalytic system. mdpi.com This transformation proceeds through a cascade of intramolecular hydroamidation followed by a C-H dehydrogenative coupling. The reaction is atom-economical, with oxygen serving as the terminal oxidant and water as the only byproduct.
The proposed mechanism involves an initial Cu(I)-catalyzed intramolecular hydroamidation of the alkyne moiety by the amide nitrogen, leading to the formation of a dihydroisoquinolinone intermediate. This is followed by a Pd(II)-catalyzed C-H activation of the N-aryl group and subsequent intramolecular dehydrogenative coupling to construct the final tetracyclic ring system. This cascade process demonstrates high functional group tolerance and affords the desired products in good to high yields. mdpi.com
The table below presents examples of the Cu(I)/Pd(II)-catalyzed synthesis of isoindolo[2,1-a]indol-6-ones from various ortho-alkynyl-N-arylbenzamides. mdpi.com
| Entry | ortho-Alkynyl-N-arylbenzamide | Catalyst System | Oxidant | Product | Yield (%) |
| 1 | N-Phenyl-2-(phenylethynyl)benzamide | CuI / Pd(OAc)₂ | O₂ | 11-Phenyl-6H-isoindolo[2,1-a]indol-6-one | 85 |
| 2 | N-(4-Methylphenyl)-2-(phenylethynyl)benzamide | CuI / Pd(OAc)₂ | O₂ | 2-Methyl-11-phenyl-6H-isoindolo[2,1-a]indol-6-one | 88 |
| 3 | N-Phenyl-2-((4-methoxyphenyl)ethynyl)benzamide | CuI / Pd(OAc)₂ | O₂ | 11-(4-Methoxyphenyl)-6H-isoindolo[2,1-a]indol-6-one | 82 |
| 4 | N-(4-Chlorophenyl)-2-(phenylethynyl)benzamide | CuI / Pd(OAc)₂ | O₂ | 2-Chloro-11-phenyl-6H-isoindolo[2,1-a]indol-6-one | 76 |
Synthesis of Isoindolin-1-ones and Related Nitrogen-Containing Cyclic Structures
The synthesis of isoindolin-1-ones, a structural motif present in many biologically active compounds, represents a significant application of this compound and related ortho-alkynylbenzamides. organic-chemistry.orgnih.gov These reactions often proceed through intramolecular cyclization, where the amide nitrogen attacks the alkyne.
One-pot tandem processes involving palladium catalysis can facilitate isocyanide insertion-hydration followed by 5-exo-dig cyclo-isomerization to yield isoindolinones. researchgate.net Additionally, ultrasonic irradiation has been shown to promote the efficient synthesis of 3-hydroxyisoindolin-1-ones from related precursors. nih.gov Another approach involves the phosphazene superbase P4-t-Bu mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, which proceeds rapidly at ambient conditions to give isoindolin-1-ones in high yields and with excellent stereoselectivity. researchgate.net Furthermore, copper-catalyzed domino reactions of 2-halobenzamides and alkynes provide a direct route to 3-methyleneisoindolinones. researchgate.net
The trimethylsilyl (B98337) group in this compound can serve as a convenient precursor to a terminal alkyne. In situ desilylation under reaction conditions "unmasks" the terminal alkyne, which can then participate in subsequent coupling and cyclization steps. researchgate.net This strategy is particularly useful in tandem desilylation, cross-coupling, and hydroamidation sequences under aqueous phase-transfer conditions to produce 3-substituted isoindolin-1-ones. researchgate.net
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Iodoaminocyclization | P4-t-Bu | Ambient conditions, rapid reaction, high yields, regio- and stereoselective. | researchgate.net |
| Tandem Desilylation/Cross-Coupling/Hydroamidation | CuCl/PPh3 | Aqueous phase-transfer conditions, in situ desilylation of silylalkynes. | researchgate.net |
| Domino Synthesis | Cu(OAc)2·H2O/DBU | Microwave-assisted, stereoselective synthesis of (Z)-3-methyleneisoindolinones. | researchgate.net |
| Reductive C-N Coupling/Amidation | Pt nanowires | Uses H2 as a reductant, applicable to synthesis of phthalazinones. | organic-chemistry.org |
| Photoredox Catalysis | Metal-free | Proton-coupled electron transfer process, mild reaction conditions. | organic-chemistry.org |
Other Intramolecular Cyclization Pathways
Beyond the direct synthesis of isoindolin-1-ones, the ortho-alkynylbenzamide scaffold is amenable to a variety of other intramolecular cyclization reactions, often mediated by transition metals. These pathways lead to diverse heterocyclic structures.
Copper-Mediated Cyclization of N-Alkoxy-ortho-alkynylbenzamides (as a general class)
N-Alkoxy-ortho-alkynylbenzamides undergo copper(II) chloride-mediated cyclization. acs.orgnih.gov This process, often in the presence of a halogen source like N-chlorosuccinimide (NCS), leads to the regioselective formation of 3-(chloromethylene)isobenzofuran-1-ones through a 5-exo-dig cyclization. acs.orgnih.govresearchgate.netdatapdf.com The copper(II) chloride is crucial for directing the regioselectivity towards the five-membered ring product. researchgate.net The proposed mechanism involves the generation of a Cu(III) species, followed by chlorination and reductive elimination. datapdf.com These halogenated products can be further functionalized, for example, through Suzuki-Miyaura coupling reactions. acs.orgnih.govresearchgate.netdatapdf.com
Palladium-Catalyzed Oxidative Cyclization-Carbonylation Reactions
Palladium catalysts are effective in mediating oxidative cyclization-carbonylation reactions of ortho-alkynylbenzamides. nih.govacs.org These reactions can proceed using molecular oxygen as the terminal oxidant in a redox-coupled catalytic system. nih.govresearchgate.net The process typically involves nucleophilic attack of the amide onto the palladium-activated alkyne, followed by CO insertion. researchgate.net This methodology allows for the synthesis of complex polycyclic structures. nih.govresearchgate.net For instance, a palladium-catalyzed cyclization-carbonylation of 2-alkynyl primary benzamides can afford methyl 3-substituted 1-methoxyisoquinoline-4-carboxylates. nih.govacs.org
Directed C-H Functionalization and Cross-Coupling Strategies
The benzamide group can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds, particularly at the ortho-position of the benzene (B151609) ring. This strategy, combined with the reactivity of the alkyne unit, allows for a range of selective transformations.
ortho-C(sp2)–H Activation in Benzamide Substrates
The amide functionality in benzamide substrates can direct transition metals, such as rhodium and palladium, to activate the adjacent ortho-C(sp2)–H bond. nih.govacs.orgnih.govresearchgate.net This activation enables a variety of coupling reactions. For example, rhodium(III) catalysts, in the presence of a copper(II) oxidant, can catalyze the oxidative cycloaddition of benzamides and alkynes to form isoquinolones. nih.govacs.org The proposed mechanism involves N-H metalation of the amide followed by ortho C-H activation to form a rhodacycle intermediate, which then undergoes alkyne insertion. nih.govacs.org Palladium-catalyzed ortho-arylation of benzamides with aryl iodides has also been demonstrated, using the amide as a directing group. nih.govresearchgate.net
| Metal Catalyst | Reactant | Product | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Rhodium(III) | Alkynes | Isoquinolones | ortho C-H activation to form a rhodacycle intermediate. | nih.govacs.org |
| Palladium | Aryl iodides | Biphenyl-2-carboxamides | Amide-directed ortho-arylation. | nih.govresearchgate.net |
| Rhodium(III) | Diazo compounds | Isocoumarins/α-pyrones | C-H activation/cyclization for C-C/C-O bond formation. | researchgate.net |
| Rhodium | Olefins | Functionalized alkenes | Electrooxidative C-H olefination. | nih.gov |
Chemoselective and Regioselective Functionalization of the Alkyne Unit
The trimethylsilyl group on the alkyne of this compound plays a crucial role in controlling the chemoselectivity and regioselectivity of reactions at the triple bond. Silyl-protected alkynes can act as selective cross-coupling partners. nih.govamanote.com The electronic properties of the silyl (B83357) group can direct the outcome of multicomponent reactions, such as the titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, leading to high chemo- and regioselectivity. nih.gov
The trimethylsilyl group can also serve as a protecting group for the terminal alkyne, preventing unwanted side reactions. nih.gov It can be selectively removed (protodesilylation) under specific conditions, often using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) in the presence of a copper(I) salt, to reveal the terminal alkyne for further functionalization. organic-chemistry.org This strategy allows for sequential and controlled manipulations of the molecule. The silyl group can also influence the regioselectivity of cycloaddition reactions, directing the position of substitution in the resulting heterocyclic products. nih.gov
Nucleophilic Acyl Substitution Reactions Mediated by Amide Functionalization
Amides are generally the least reactive among carboxylic acid derivatives toward nucleophilic acyl substitution. libretexts.org This reduced reactivity stems from the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond and decreases the electrophilicity of the carbonyl carbon. byjus.com Consequently, the nitrogen-containing group is a poor leaving group. libretexts.org For a nucleophilic acyl substitution to occur on an amide like this compound, the carbonyl group typically requires activation, or a highly reactive nucleophile must be employed. nih.gov
The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway that involves a tetrahedral intermediate. masterorganicchemistry.com Under basic conditions, a strong nucleophile attacks the carbonyl carbon, and under acidic conditions, the carbonyl oxygen is first protonated to enhance its electrophilicity before the nucleophilic attack. byjus.com
Amide Activation Strategies
Given the inherent stability of the amide bond, direct substitution is often challenging. Therefore, functionalization or activation of the amide is a common strategy. Electrophilic activation can be achieved using oxophilic reagents such as triflic anhydride (B1165640) (Tf₂O) or oxalyl chloride. nih.gov These reagents react with the amide oxygen, converting it into a better leaving group and rendering the carbonyl carbon significantly more susceptible to nucleophilic attack.
In the context of substituted benzamides, the groups at the ortho position can play a crucial role. For instance, directed ortho-lithiation is a known process for tertiary benzamides, where a strong base like LDA (lithium diisopropylamide) can deprotonate the ortho-position, which then facilitates subsequent reactions. nih.gov While this compound is a secondary amide, related principles of ortho-group interaction can influence reactivity. However, the most prominent pathway for this class of molecules involves the participation of the ortho-alkynyl group in intramolecular reactions rather than a simple intermolecular nucleophilic acyl substitution. The amide nitrogen itself can act as an internal nucleophile, attacking the alkyne upon activation by various catalysts, leading to cyclization products.
The table below summarizes the general reactivity of benzamides with strong nucleophiles, illustrating the conditions often required to overcome the low reactivity of the amide functional group.
| Benzamide Derivative | Reagent | Conditions | Product Type | Reference |
| N,N-diisopropyl benzamide | n-BuLi | CPME, RT, 20s | Ketone | researchgate.net |
| N,N-diisopropyl benzamide | Thioanisole, LDA | THF, 60 °C | α-(phenylthio)acetophenone | nih.gov |
| General Amide | LiAlH₄ | Ether/THF | Amine | libretexts.org |
| Primary Amide | SOCl₂ | Heat | Nitrile | libretexts.org |
Stereochemical Control and Regioselectivity in Reactions Involving Ethynylsilanes
The ethynylsilane moiety, specifically the trimethylsilyl (TMS) group attached to the alkyne, is a powerful directing group that significantly influences the outcome of chemical reactions. Its steric bulk and electronic properties can control the regioselectivity and stereochemistry of additions to the carbon-carbon triple bond and participate in various cyclization reactions. nih.gov
Influence of the Trimethylsilyl Group on Reaction Regio- and Stereochemistry
The trimethylsilyl group exerts considerable influence on the reactivity of the adjacent alkyne through a combination of steric and electronic effects. This control is pivotal in determining the constitutional and spatial arrangement of atoms in the products of reactions involving the triple bond.
Steric Effects: The TMS group is sterically demanding. In reactions such as cycloadditions or additions of bulky reagents, it can block one face or one end of the alkyne, thereby directing the incoming reactant to the less hindered position. This steric hindrance is a key factor in achieving high regioselectivity.
Electronic Effects: The silicon atom can stabilize an adjacent positive charge (β-silyl effect) or negative charge (α-silyl effect) in reaction intermediates or transition states. In many metal-catalyzed reactions, the silyl group dictates the regioselectivity of insertions. For example, in a [2+2+2] cyclization involving 1-aryl-2-(trimethylsilyl)acetylenes, the TMS group directs its own placement on the newly formed pyridine (B92270) ring. nih.gov Similarly, computational studies on the (3+2) cycloaddition between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides highlight the complex role of the TMS group in influencing the energy barriers of competing regioisomeric pathways. mdpi.com
The following table presents an example of a rhodium-catalyzed reaction where the trimethylsilyl group directs the regiochemistry of the product.
| Substrates | Catalyst / Conditions | Product | Regioselectivity | Reference |
| Trimethylsilylacetylene (B32187), Cyclobutenol | Rhodium catalyst | 2-Trimethylsilyl-1,3,5-trisubstituted benzene | TMS group positioned regioselectively | gelest.com |
| 1-Aryl-2-(trimethylsilyl)acetylene, Alkynyl nitrile | Cobalt catalyst, [2+2+2] Cyclization | 2-Aryl-3-(trimethylsilyl)pyridine | High regioselectivity for TMS at C3 | nih.gov |
Selective Transformations at the Carbon-Carbon Triple Bond
The carbon-carbon triple bond in this compound is the most reactive site for a variety of transformations, most notably intramolecular cyclizations. The ortho-disposed amide and silyl-alkyne groups constitute a versatile synthon for the construction of nitrogen-containing heterocyclic systems.
Intramolecular Cyclization: A common reaction pathway for 2-alkynylbenzamides is an intramolecular cyclization where the amide nitrogen or oxygen acts as an internal nucleophile. This process is typically promoted by electrophilic activation of the alkyne using metal catalysts (e.g., gold, copper) or electrophiles like iodine. The nucleophilic attack on the activated alkyne leads to the formation of isoindolinone derivatives. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-dig cyclizations being generally favored. The trimethylsilyl group can influence the electron density of the alkyne and may be retained in the product or cleaved during the reaction, depending on the conditions.
For example, related 2-alkynylaryl substrates are known to undergo gold-catalyzed domino reactions involving 5-endo-dig cyclization. researchgate.net While specific data for this compound is limited, the general reactivity pattern for this class of compounds is well-established.
Other Alkyne Transformations: Beyond cyclization, the silyl-alkyne can undergo other selective transformations:
Hydration: Catalytic hydration (e.g., with HgSO₄, H₂SO₄) of the alkyne would be expected to follow Markovnikov's rule, placing the resulting carbonyl group at the carbon adjacent to the benzene ring. youtube.com
Hydroboration-Oxidation: This reaction sequence would yield the anti-Markovnikov product, leading to an aldehyde after tautomerization of the intermediate enol. The bulky silyl group would further enhance this regioselectivity. youtube.com
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can proceed to give di- or tetra-haloalkanes. The first addition often occurs with anti-stereochemistry. youtube.com
The table below outlines a representative intramolecular cyclization reaction for a related substrate class, highlighting the conditions and resulting heterocyclic system.
| Reactant | Catalyst / Reagent | Conditions | Product | Reference |
| 2-(Prop-1-ynyl)benzamides | I₂ or ICl | CH₂Cl₂ or CH₃CN, RT | 3-(1-Iodoethylidene)isoindolin-1-ones | rsc.org (from related compound search) |
| N-Aryl-N-(2-alkynyl)toluenesulfonamides | FeCl₃ | DCE, 80 °C | Substituted Quinolines | documentsdelivered.com |
Mechanistic Studies and Computational Investigations of Reaction Pathways
Elucidation of Catalytic Cycles and Reaction Intermediates
The catalytic transformations of 2-alkynylbenzamides, such as n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide, are often facilitated by rhodium(III) catalysts. The generally accepted catalytic cycle for the oxidative cycloaddition of benzamides and alkynes provides a framework for understanding these reactions. nih.gov The cycle is proposed to commence with the metalation of the amide's N-H bond, followed by an ortho C-H bond activation, leading to the formation of a key rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of the alkyne partner. Subsequent steps lead to the formation of the final product, typically a heterocyclic scaffold like an isoquinolone, and regeneration of the active catalyst. nih.govmdpi.com
A plausible mechanism for a Rh(III)-catalyzed C–H activation/annulation reaction begins with the active Rh(III) catalyst coordinating to the oxygen atom of the amide. This is followed by an ortho C–H activation, assisted by a carboxylate ligand (like acetate), to form a five-membered rhodacycle intermediate. nih.gov This intermediate then coordinates with the alkyne. Migratory insertion of the alkyne into the Rh-C bond forms a seven-membered rhodacycle. nih.gov The cycle concludes with steps that lead to the product and regenerate the catalyst. nih.gov
Table 1: Key Intermediates in a General Rh(III)-Catalyzed Annulation of Benzamides
| Intermediate | Description | Role in Catalytic Cycle |
| Active Catalyst | A cationic Rh(III) species, often [Cp*Rh(OAc)]⁺. | Initiates the cycle by coordinating to the substrate. |
| Rhodacycle | A five-membered metallacycle formed via directed C-H activation. | Key intermediate that determines regioselectivity. |
| Alkyne Complex | The rhodacycle coordinated to the alkyne substrate. | Precursor to the migratory insertion step. |
| Seven-membered Rhodacycle | Formed after the migratory insertion of the alkyne. | Undergoes reductive elimination or other steps to form the product. |
Detailed Analysis of Oxidative Addition and Reductive Elimination Steps
Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed cross-coupling reactions. In the context of Rh(I)-Rh(III) catalytic cycles for direct arylation, these steps are critical. nih.govacs.org The cycle can involve the oxidative addition of a C-Cl bond to a Rh(I)-aryl complex to form a six-coordinate Rh(III) intermediate. nih.govacs.org
The final product-forming step is often C-C reductive elimination from a Rh(III) intermediate. mdpi.comnih.gov For this to occur, the two groups to be coupled must typically be in a cis-position on the metal center. This step regenerates a lower-valent state of the metal, allowing it to re-enter the catalytic cycle. nih.gov In some systems, particularly those involving electrochemical catalysis, an oxidation-induced reductive elimination is proposed, where a Rh(III) species is oxidized to a transient Rh(IV) species to facilitate the C-C bond formation. chinesechemsoc.org
However, for many Rh(III)-catalyzed C-H activation reactions involving benzamides, the initial C-H bond cleavage does not proceed through a formal oxidative addition. Instead, a concerted metalation-deprotonation (CMD) mechanism is often favored, where the C-H bond is broken with the assistance of a base (such as an acetate (B1210297) ligand) in a single, concerted step. rsc.org The catalytic cycle is then completed by migratory insertion, β-hydride elimination, and reductive elimination. nih.gov
Understanding Ligand and Catalyst Effects in Transition Metal-Catalyzed Transformations
The ligands attached to the metal center play a pivotal role in catalysis, influencing reactivity, selectivity, and catalyst stability. In Rh(III)-catalyzed C-H functionalization, the pentamethylcyclopentadienyl (Cp*) ligand is ubiquitous and considered privileged due to the robustness it imparts to the catalyst. nih.gov However, tuning the electronic and steric properties of the Cp ligand (Cpx) has been shown to be a powerful strategy for improving reaction outcomes. nih.gov For instance, modifying the Cp ligand can switch the reaction pathway between a [4+2] and a [4+1] annulation in the cyclization of benzamides, a change attributed to the alteration of the Lewis acidity of the rhodium center. researchgate.net
The addition of external ligands can also have a profound impact. Olefin ligands, for example, have demonstrated a remarkable ability to promote the Rh-catalyzed [3+2] annulation of ketimines and alkynes by increasing the turnover rate of the catalyst. acs.orglookchem.com Furthermore, additives such as silver salts (e.g., AgSbF₆) are often crucial. Computational studies have shown that the counter-ion of the silver salt can influence the stability and reactivity of the active catalytic species, thereby explaining why certain salts are effective while others are not. nih.gov
Table 2: Effect of Ligand and Additive Modifications in Rh(III)-Catalysis
| Modification | Effect | Example Reaction | Reference |
| Tuning Cp Ligand | Switches reaction pathway from [4+2] to [4+1] annulation. | Cyclization of benzamides with enynones. | researchgate.net |
| External Olefin Ligand | Increases catalyst turnover rate and conversion. | [3+2] Annulation of ketimines and alkynes. | acs.org |
| Silver Salt Additive | Stabilizes the active cationic catalyst, enabling dual C-H activation. | Annulation of 4-aryl-1,2,3-triazoles with alkynes. | nih.gov |
| Chiral Cp Ligand | Enables enantioselective transformations. | Asymmetric C-H activation/annulation. | nih.govresearchgate.net |
Identification of Rate-Determining Steps and Kinetic Analysis
Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a catalytic cycle. In many Rh(III)-catalyzed C-H activation/annulation reactions of benzamides, kinetic studies suggest that the initial C-H bond activation is the turnover-limiting step. nih.govrsc.orgresearchgate.net This implies that the energy barrier for breaking the C-H bond is the highest in the entire catalytic cycle.
Application of Competition Experiments and Kinetic Isotope Effects
Kinetic Isotope Effect (KIE) experiments are a powerful tool for probing reaction mechanisms, particularly for identifying whether a C-H bond is broken in the rate-determining step. A primary KIE (kH/kD > 1) is typically observed when the C-H bond cleavage is the RDS. nih.gov
Theoretical and Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organometallic catalysis. rsc.org These theoretical approaches provide detailed energetic and structural information about intermediates and transition states that are often difficult or impossible to observe experimentally. nih.gov
Density Functional Theory (DFT) Calculations for Pathway Elucidation
DFT calculations have been extensively applied to model the catalytic cycles of Rh(III)-catalyzed reactions involving benzamides and alkynes. These studies have been instrumental in comparing the feasibility of different proposed mechanistic pathways. For instance, in the C-H activation step, DFT calculations have consistently shown that the concerted metalation-deprotonation (CMD) pathway is energetically more favorable than mechanisms involving oxidative addition or electrophilic substitution. rsc.orgnih.gov
Computational studies have also shed light on the origins of regioselectivity in reactions with unsymmetrical alkynes and the precise role of acetate ligands in assisting the C-H activation and subsequent cyclization steps. nih.gov Furthermore, DFT has been used to rationalize how different catalytic cycles, such as a Rh(III)/Rh(V) pathway versus a Rh(III)/Rh(I) pathway, can operate depending on the specific substrates and reaction conditions. nih.gov Combined experimental and computational studies provide a synergistic approach, clarifying complex reaction sequences such as tandem C-H activation, cyclization, and the involvement of reactive intermediates like Rh(V)-nitrenoids. rsc.org
Predicting Reactivity and Selectivity in Novel Transformations
Information regarding the prediction of reactivity and selectivity for "this compound" in novel chemical transformations is not available in the surveyed scientific literature. Computational studies employing methods such as Density Functional Theory (DFT) are often used to predict how a molecule will react and which products are likely to form. These studies typically involve calculating various molecular properties and mapping potential energy surfaces. However, no such studies specific to this compound have been identified.
Modeling Transition States and Energy Barriers in Complex Reaction Systems
Similarly, a search for research on the modeling of transition states and energy barriers for "this compound" in complex reaction systems did not yield any results. This type of computational analysis is crucial for understanding the kinetics and mechanism of a chemical reaction. It involves identifying the high-energy transition state structures that connect reactants to products and calculating the energy barriers that must be overcome for the reaction to proceed. The absence of such studies indicates a gap in the current understanding of the chemical behavior of this specific compound.
Due to the lack of available data, no detailed research findings or data tables can be presented for the specified sections.
Advanced Characterization Techniques in Chemical Research of the Compound
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to probe chemical structure.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C, and the connectivity between them.
For n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton. The nine protons of the trimethylsilyl (B98337) (TMS) group, being chemically equivalent, would appear as a sharp singlet at approximately 0.25 ppm. The N-methyl group protons would also produce a singlet, typically found further downfield. The four protons on the aromatic ring would appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts and coupling patterns dictated by the ortho-substitution.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show eight distinct signals corresponding to the different carbon environments in the molecule. The TMS methyl carbons would produce a signal near 0.0 ppm. rsc.org The two sp-hybridized carbons of the alkyne group are expected in the 90-105 ppm range. rsc.org The aromatic carbons, the amide carbonyl carbon (C=O), and the N-methyl carbon would have characteristic chemical shifts, allowing for a full structural assignment. docbrown.infolibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Solvent is assumed to be CDCl₃.
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| (CH₃)₃Si- | ¹H | ~ 0.25 | Singlet (s) |
| N-CH₃ | ¹H | ~ 3.0 | Singlet (s) or Doublet (d)* |
| Aromatic-H | ¹H | ~ 7.3 - 7.8 | Multiplet (m) |
| (CH₃)₃C - | ¹³C | ~ 0.0 | Quartet (q) |
| N-C H₃ | ¹³C | ~ 27 | Quartet (q) |
| -C≡C-Si | ¹³C | ~ 95 | Singlet (s) |
| Ar-C≡C- | ¹³C | ~ 104 | Singlet (s) |
| Aromatic-C | ¹³C | ~ 125 - 140 | Doublet (d) / Singlet (s) |
| C=O | ¹³C | ~ 168 | Singlet (s) |
*Note: The N-CH₃ proton signal may appear as a doublet due to coupling with the amide N-H proton, or as a singlet if this coupling is absent or if exchange processes average it out.
For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon correlations through bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural clues through its fragmentation pattern. github.ioplasmion.com The molecular formula of this compound is C₁₃H₁₇NOSi, giving it a molecular weight of approximately 231.37 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z ≈ 231. A characteristic and often prominent fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which would be observed at m/z ≈ 216. Further fragmentation might involve the cleavage of the amide bond or other characteristic losses.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion/Fragment Structure | Description |
| 231 | [C₁₃H₁₇NOSi]⁺˙ | Molecular Ion (M⁺˙) |
| 216 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |
| 172 | [M - C₃H₇Si]⁺ | Loss of a trimethylsilyl radical fragment |
| 130 | [C₉H₆O]⁺˙ | Fragment from cleavage of the amide bond |
| 102 | [C₇H₄O]⁺˙ | Further fragmentation of aromatic portion |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. researchgate.net The IR spectrum of this compound would display several key absorption bands confirming its structure.
A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected in the region of 1640-1680 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide should appear as a distinct peak around 3300-3500 cm⁻¹. The carbon-carbon triple bond (C≡C) of the disubstituted alkyne will show a weaker absorption band in the 2100-2260 cm⁻¹ range. The presence of the trimethylsilyl group would be confirmed by characteristic Si-C stretching and bending vibrations, typically observed around 1250 cm⁻¹ and 840 cm⁻¹. mpg.de
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (in CH₃) | Stretch | 2850 - 3000 | Medium-Weak |
| Alkyne C≡C | Stretch | 2100 - 2260 | Weak-Medium |
| Amide C=O (Amide I band) | Stretch | 1640 - 1680 | Strong |
| Amide N-H | Bend (Amide II band) | 1510 - 1570 | Medium |
| Si-CH₃ | Symmetric Bend | ~ 1250 | Strong |
| Si-C | Stretch | 840 - 860 | Strong |
Crystallographic Analysis for Solid-State Molecular Structure Determination
While spectroscopic methods reveal molecular structure in solution or the gas phase, X-ray crystallography provides an exact and unambiguous picture of a molecule's arrangement in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map from which the precise positions of all atoms can be determined. libretexts.org
A crystallographic analysis of this compound would provide definitive data on:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the geometry of the benzamide (B126), alkyne, and trimethylsilyl moieties.
Conformation: The dihedral angles defining the spatial orientation of the substituents on the benzene (B151609) ring, particularly the relative orientation of the amide and the ethynyl (B1212043) groups.
Intermolecular Interactions: Identification of any hydrogen bonds (e.g., between the amide N-H of one molecule and the carbonyl oxygen of another) or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. wikipedia.org
Although a specific crystal structure for this compound is not publicly available, analysis of related benzamide structures shows they often form hydrogen-bonded dimers or chains in the solid state.
Hyphenated Techniques for Reaction Progress Monitoring and Intermediate Detection
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for monitoring chemical reactions. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful. thermofisher.com
The synthesis of this compound would likely be achieved via a Sonogashira coupling reaction between a 2-halo-N-methylbenzamide (e.g., 2-iodo-N-methylbenzamide) and (trimethylsilyl)acetylene, using a palladium catalyst. mdpi.comgelest.com
Using LC-MS, small aliquots of the reaction mixture could be taken over time. The components would be separated on an LC column, and the mass spectrometer would detect the molecular ions corresponding to the starting materials, the desired product, and any potential intermediates or byproducts. This allows for:
Reaction Monitoring: Tracking the consumption of reactants and the formation of the product to determine the reaction's progress and endpoint.
Optimization: Quickly assessing the effect of changing reaction conditions (e.g., temperature, catalyst loading) on the reaction rate and yield.
Intermediate Detection: Identifying transient species that may provide insight into the reaction mechanism.
This real-time analysis provides a detailed kinetic profile of the synthesis, facilitating efficient process development and optimization. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing N-methyl-2-[(trimethylsilyl)ethynyl]benzamide, and how can purity be optimized?
Answer:
- Key Method : Iron-catalyzed cross-coupling reactions using Grignard reagents (e.g., trimethylsilylethynylmagnesium bromide) and aryl halides are effective for introducing ethynyl groups. For example, similar benzamide derivatives were synthesized using FeBr₂ (98–99.999% purity) under mild conditions .
- Purity Optimization : Flash chromatography (hexane/ethyl acetate gradients) is critical for purification. Purity challenges, such as residual catalyst or byproducts (e.g., 39% yield in some cases), require careful solvent selection and column calibration .
Q. How should researchers characterize this compound, and what analytical discrepancies might arise?
Answer:
- Core Techniques :
- IR Spectroscopy : Confirm ethynyl C≡C stretches (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) to detect impurities.
- NMR : Use ¹H/¹³C NMR to resolve regioisomeric ambiguities (e.g., silyl vs. methyl group positioning).
- Discrepancies : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or residual solvents. Replicate analyses under standardized conditions (dry DMSO-d₆ or CDCl₃) are advised .
Q. What are the stability and handling protocols for this compound in laboratory settings?
Answer:
- Storage : Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the trimethylsilyl group .
- Decomposition Risks : Moisture-sensitive functional groups (e.g., ethynyl-silyl) may degrade into benzamide byproducts. Monitor via TLC or LC-MS over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or mechanistic pathways during synthesis?
Answer:
- Case Study : In Fe-catalyzed cross-couplings, low yields (e.g., 39% for analogous compounds) may stem from competing side reactions (e.g., homo-coupling of Grignard reagents). Optimization strategies include:
- Catalyst Screening : Test Fe(II) vs. Fe(III) sources.
- Additives : Use Lewis acids (e.g., ZnCl₂) to suppress side pathways .
- Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) or in situ monitoring (Raman spectroscopy) can clarify reaction pathways .
Q. What strategies are effective for studying polymorphism or crystalline forms of this compound?
Answer:
- Crystallization Screening : Use solvent/anti-solvent pairs (e.g., methanol/water) to isolate polymorphs. For example, crystalline forms of similar benzamides were obtained via slow evaporation under controlled humidity .
- Characterization : Pair X-ray diffraction (single-crystal) with DSC to map thermal stability and phase transitions .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
Answer:
- Functional Group Modifications :
- Biological Assays : Pair SAR with kinase inhibition assays (e.g., VEGF/PDGFR targets) to correlate structural changes with potency .
Methodological Tables
Q. Table 1. Comparative Synthesis Methods for Ethynyl-Benzamide Derivatives
| Catalyst | Substrate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| FeBr₂ (98%) | Aryl iodide + TMS-ethynyl-MgBr | 86 | 86 | |
| FeBr₂ (99.999%) | Aryl iodide + TMS-ethynyl-MgBr | 88 | 88 | |
| Fe(acac)₃ | Aryl bromide + Alkynyl-Li | 39 | 39 |
Q. Table 2. Key Spectral Benchmarks for Characterization
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C≡C (TMS-ethynyl) | 2100–2150 | - | 95–105 (C≡C) |
| Amide C=O | 1640–1680 | - | 165–170 |
| N-CH₃ | - | 2.8–3.2 (s) | 30–35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
